Ditolylguanidine

Description

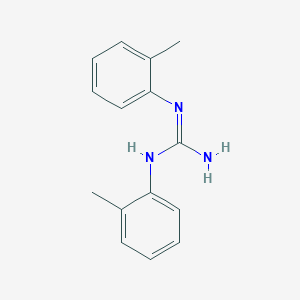

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNUROKCUBTKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41130-39-6 (hydrochloride) | |

| Record name | N,N'-Bis(2-methylphenyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026606 | |

| Record name | 1,3-Di-o-tolylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline] | |

| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2-methylphenyl)guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM | |

| Record name | SID57264422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.10 @ 20 °C/4 °C | |

| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER, CRYSTALS FROM DILUTED ALC | |

CAS No. |

97-39-2 | |

| Record name | Di-o-tolylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-methylphenyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-o-tolylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-o-tolylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Di-o-tolylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-o-tolylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-O-TOLYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL2P01I17O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179 °C | |

| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Di-o-tolylguanidine (DTG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a high-affinity, selective sigma (σ) receptor ligand that has become an indispensable tool in neuroscience and pharmacology.[1] Initially synthesized as a tool to probe the then-enigmatic sigma receptors, its utility has expanded to studies involving neuroprotection, pain modulation, and cancer biology.[2][3] DTG exhibits roughly equal affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, making it a non-selective sigma receptor agonist.[1][4] This guide provides a comprehensive overview of the molecular mechanisms of action of DTG, focusing on its interactions with its primary targets and the subsequent downstream signaling cascades.

Primary Molecular Targets

The primary molecular targets of DTG are the sigma-1 and sigma-2 receptors. While initially misclassified as opioid receptors, they are now understood to be unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER).[5][6][7]

The Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a 223-amino acid transmembrane protein that resides predominantly at the mitochondria-associated ER membrane (MAM).[8][9] It acts as an intracellular signal transduction amplifier, modulating a wide array of cellular functions by interacting with various client proteins, including ion channels, G-protein coupled receptors, and kinases.[5][9] The σ1R is encoded by the SIGMAR1 gene.[9]

The Sigma-2 Receptor (σ2R)

The sigma-2 receptor was pharmacologically identified as a distinct entity from the σ1R in 1990.[10] More recently, it was identified as the transmembrane protein 97 (TMEM97).[6][10] Like the σ1R, the σ2R is located in the endoplasmic reticulum and is involved in regulating cellular processes such as cholesterol homeostasis, autophagy, and cell proliferation.[6][10][11] It is often highly expressed in proliferating cells, including various cancer cell lines.[3][10]

Quantitative Data: Binding Affinities

The affinity of DTG for sigma receptors is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities of DTG for both sigma receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| Sigma-1 (σ1) | [3H]-(+)-Pentazocine | ~30 | Guinea pig brain homogenates | [4] | |

| Sigma-2 (σ2) | [3H]-DTG | ~30 | Guinea pig brain homogenates | [4] |

Mechanism of Action at the Sigma-1 Receptor

As a sigma-1 receptor agonist, DTG initiates a cascade of intracellular events upon binding. The σ1R is a ligand-operated chaperone protein, and its activation by agonists like DTG leads to its dissociation from its resident binding partner, the Binding immunoglobulin Protein (BiP), also known as GRP78.[8] This dissociation allows the activated σ1R to interact with and modulate the function of various client proteins.

Modulation of Ion Channels

A primary mechanism of action for σ1R agonists is the modulation of various ion channels, which in turn affects neuronal excitability and calcium homeostasis.[12][13][14]

-

Voltage-Gated Ion Channels: Sigma-1 receptor activation has been shown to inhibit voltage-gated sodium (Nav) and potassium (Kv) channels.[9][12] For instance, σ1R ligands can dissociate the receptor from Nav1.5, leading to suppressed channel activity.[12] This modulation of ion channels can contribute to the neuroprotective effects of σ1R agonists by reducing excessive neuronal firing.

-

Calcium Signaling: The σ1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the ER-mitochondria interface.[8][9] Upon activation, the σ1R translocates to and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident calcium channel.[8][9] This stabilization prolongs Ca2+ signaling from the ER to the mitochondria, which is vital for cellular bioenergetics and survival.

Interaction with Other Proteins and Signaling Pathways

Beyond ion channels, the activated σ1R interacts with a host of other proteins to regulate diverse cellular processes.

-

Neurotrophic Factor Signaling: Sigma-1 receptor agonists can potentiate neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) pathway.[12] This can lead to the activation of downstream pro-survival pathways like ERK and AKT.[12]

-

ER Stress Response: The σ1R is a key modulator of the unfolded protein response (UPR), a cellular stress response to the accumulation of misfolded proteins in the ER.[8] By interacting with UPR sensors like IRE1α, the σ1R can help mitigate ER stress and promote cell survival.[8]

Mechanism of Action at the Sigma-2 Receptor

The functional role of the sigma-2 receptor is still being elucidated, but it is known to be involved in key cellular processes.

-

Cholesterol Homeostasis: The σ2R/TMEM97 is involved in the regulation of cholesterol transport and homeostasis by interacting with proteins like the Niemann-Pick C1 (NPC1) protein and the low-density lipoprotein receptor (LDLR).[3][11]

-

Cell Proliferation and Viability: The high expression of σ2R in tumor cells suggests a role in cell proliferation.[10] Indeed, σ2R ligands have been shown to induce cell death in various cancer cell lines, although the direct involvement of TMEM97 in this cytotoxicity is still under investigation.[3]

-

Neuronal Signaling: In neurons, σ2R activation can modulate action potential firing by regulating calcium and potassium channels.[10] It is also implicated in the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate.[10]

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[15] A competitive inhibition binding assay is commonly used to determine the Ki of an unlabeled ligand like DTG.

Objective: To determine the affinity (Ki) of DTG for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain homogenates).[16]

-

Radioligand: [3H]-(+)-pentazocine for σ1R or [3H]-DTG for σ2R (in the presence of a σ1R masking agent like (+)-pentazocine).[7][17]

-

Unlabeled DTG at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled DTG.[18]

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[18]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filters. The filters will trap the membranes with the bound radioligand.[15][18]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[18]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[18]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the DTG concentration. The IC50 value (the concentration of DTG that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the primary molecular targets of 1,3-Di-o-tolylguanidine (DTG).

Caption: Downstream signaling pathways of the Sigma-1 receptor activated by DTG.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

1,3-Di-o-tolylguanidine is a powerful pharmacological tool due to its high affinity for both sigma-1 and sigma-2 receptors. Its mechanism of action is complex, involving the modulation of ion channels, intracellular calcium signaling, neurotrophic pathways, and cellular stress responses. A thorough understanding of these mechanisms is crucial for interpreting experimental results and for the development of novel therapeutics targeting the sigma receptor system for a variety of pathological conditions, including neurodegenerative diseases, pain, and cancer.

References

- 1. Ditolylguanidine - Wikipedia [en.wikipedia.org]

- 2. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astorscientific.us [astorscientific.us]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 11. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

1,3-Ditolylguanidine (DTG): A Technical Guide to its Sigma Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1,3-Ditolylguanidine (DTG) for sigma receptor subtypes. DTG is a widely used pharmacological tool in sigma receptor research due to its high affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) subtypes. This document summarizes key binding data, details experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: Ditolylguanidine as a Non-Selective Sigma Receptor Ligand

1,3-Ditolylguanidine is recognized as a non-selective sigma receptor agonist, demonstrating comparable affinity for both the σ1 and σ2 receptor subtypes.[1] This property makes it an invaluable tool for studying the overall function of sigma receptors. However, its lack of selectivity necessitates specific experimental designs, such as the use of masking ligands, to investigate the individual contributions of each subtype.

Quantitative Binding Data

The binding affinity of DTG for sigma receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd), the inhibitor concentration that displaces 50% of the radioligand (IC50), and the maximum number of binding sites (Bmax). The following tables summarize the binding parameters of [³H]DTG for σ1 and σ2 receptors from various studies.

Table 1: Binding Affinity of [³H]DTG for Sigma-1 (σ1) Receptors

| Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Guinea Pig Brain | [³H]DTG | - | - | [2] |

| Mouse Lung | --INVALID-LINK---pentazocine | 1.36 | 967 | [3] |

Table 2: Binding Affinity of [³H]DTG for Sigma-2 (σ2) Receptors

| Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Liver | [³H]DTG | 9.45 | - | [4] |

| Mouse Lung | [³H]DTG | 31.8 | 921 | [3] |

| Mouse Brain | [³H]DTG | 17.8 | 823 | [3] |

| Mouse Brain | [³H]DTG | 43 | 788 | [3] |

Note: Kd and Bmax values can vary depending on the tissue preparation, experimental conditions, and radioligand used.

Experimental Protocols: Radioligand Binding Assays

The determination of DTG's binding affinity for sigma receptors is primarily achieved through radioligand binding assays. These protocols are essential for drug discovery and the characterization of novel sigma receptor ligands.[5]

I. Saturation Binding Assay for σ2 Receptors using [³H]DTG

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]DTG for the σ2 receptor.

Materials:

-

[³H]DTG (radioligand)

-

Non-radioactive (+)-pentazocine (to mask σ1 receptors)[6]

-

Haloperidol or non-radioactive DTG (to determine non-specific binding)[3][7]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Prepare membrane homogenates from the tissue of interest (e.g., guinea pig liver for high σ1R expression, rat liver for σ2R).[6]

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein.

-

Radioligand Addition: Add increasing concentrations of [³H]DTG to the tubes.

-

Masking σ1 Receptors: To each tube, add a saturating concentration of non-radioactive (+)-pentazocine (e.g., 500 nM) to prevent [³H]DTG from binding to σ1 receptors.[3][6]

-

Non-Specific Binding: To a parallel set of tubes, add a high concentration of a non-radioactive ligand (e.g., 10 µM haloperidol or DTG) to determine non-specific binding.[3][7]

-

Incubation: Incubate the tubes at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60-120 minutes at 25°C).[3][7]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.

II. Competitive Inhibition Assay for σ2 Receptors

This assay is used to determine the inhibition constant (Ki) of a test compound (e.g., DTG) for the σ2 receptor.

Materials:

-

Same as for the saturation binding assay, plus the non-radioactive test compound.

Procedure:

-

Tissue Preparation and Assay Setup: Follow steps 1 and 2 from the saturation binding assay protocol.

-

Radioligand Addition: Add a single, constant concentration of [³H]DTG, typically near its Kd value for the σ2 receptor (e.g., 3.0 nM).[3][6]

-

Masking σ1 Receptors: Add a saturating concentration of non-radioactive (+)-pentazocine to all tubes.[6]

-

Test Compound Addition: Add increasing concentrations of the non-radioactive test compound to a series of tubes.

-

Control Tubes: Include tubes for total binding (no test compound) and non-specific binding (high concentration of a competing ligand).

-

Incubation, Termination, Washing, and Quantification: Follow steps 6-9 from the saturation binding assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[8][9] Upon ligand binding, it can translocate and interact with various client proteins, including ion channels and G-protein coupled receptors, to influence a wide range of cellular processes.

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma-2 Receptor Signaling

The sigma-2 receptor, identified as TMEM97, is also located in the endoplasmic reticulum and is involved in cholesterol homeostasis and cell proliferation.[10][11] Its signaling mechanisms are less understood than those of the σ1R but are known to involve interactions with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), and to influence calcium signaling and cell death pathways.[12]

Caption: Sigma-2 Receptor Signaling Pathway.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like DTG for sigma receptors.

Caption: Radioligand Binding Assay Workflow.

This technical guide provides a foundational understanding of the binding characteristics of 1,3-Ditolylguanidine at sigma receptors, equipping researchers with the necessary information to design and interpret experiments in the field of sigma receptor pharmacology.

References

- 1. Ditolylguanidine - Wikipedia [en.wikipedia.org]

- 2. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ditolylguanidine (CAS 97-39-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-o-tolylguanidine (DTG), identified by CAS number 97-39-2, is a versatile organic compound with significant applications in both industrial and research settings. Primarily known as a rubber vulcanization accelerator, DTG has gained substantial attention in the scientific community as a potent and selective sigma (σ) receptor agonist. This technical guide provides an in-depth overview of the chemical and physical properties of DTG, detailed experimental protocols for its synthesis and in vitro characterization, and a summary of its biological activities and signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Ditolylguanidine is a white to light yellow crystalline solid belonging to the guanidine class of organic compounds. It is characterized by two o-tolyl groups attached to a central guanidine core.[1]

Table 1: Physicochemical Properties of Ditolylguanidine

| Property | Value | Reference |

| CAS Number | 97-39-2 | [1] |

| Molecular Formula | C₁₅H₁₇N₃ | [1][2] |

| Molecular Weight | 239.32 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 176-179 °C | [3][4] |

| Solubility | Practically insoluble in water (70 mg/L at 20 °C); Soluble in organic solvents such as diethyl ether, chloroform, acetone, and ethyl acetate.[3][4] | [3][4] |

| Density | 1.10 g/cm³ | [3] |

| SMILES | Cc1ccccc1NC(=N)Nc2ccccc2C | [1][5] |

| InChI Key | OPNUROKCUBTKLF-UHFFFAOYSA-N | [1] |

Synthesis of N,N'-Di-o-tolylguanidine

While the industrial synthesis of DTG often involves the reaction of o-toluidine with cyanogen chloride, an alternative laboratory-scale synthesis can be achieved from di-o-tolylthiourea. The following protocol is based on a patented method for the preparation of N,N'-disubstituted guanidines.

Experimental Protocol: Synthesis from Di-o-tolylthiourea

Materials:

-

Di-o-tolylthiourea

-

Ammonia (aqueous solution)

-

Copper(II) acetate (Cu(OAc)₂) as a catalyst

-

Water

-

Oxygen gas

-

Reaction vessel capable of handling pressure (e.g., a Parr autoclave)

-

Stirring mechanism

-

Temperature control system

Procedure:

-

Reaction Setup: In a suitable pressure-resistant reaction vessel, combine 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia in 130 g of water, and 0.1 mmol of Cu(OAc)₂.

-

Reaction Conditions: Seal the vessel and begin stirring. Heat the reaction mixture to 80 °C.

-

Oxygen Introduction: Pressurize the vessel with oxygen to 3 bar.

-

Reaction Monitoring: Maintain the temperature and pressure for a reaction time of 3 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess oxygen. The product, di-o-tolylguanidine, will precipitate out of the aqueous solution.

-

Purification: Filter the solid product, wash with water to remove any remaining ammonia and catalyst, and dry under vacuum. The purity of the obtained di-o-tolylguanidine can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

This method has been reported to yield di-o-tolylguanidine in high purity.

Biological Activity: Sigma Receptor Agonism

Ditolylguanidine is widely recognized and utilized as a high-affinity sigma (σ) receptor agonist. It exhibits affinity for both σ₁ and σ₂ receptor subtypes.[6][7] This activity makes it a valuable tool for studying the physiological roles of these receptors and for the development of novel therapeutics targeting central nervous system disorders and cancer.[6]

Table 2: Sigma Receptor Binding Affinity of Ditolylguanidine

| Parameter | Receptor Subtype | Value | Reference |

| Ki | σ₁ | 69 nM | [6] |

| Ki | σ₂ | 21 nM | [6] |

| IC₅₀ | NCI-N417 small cell lung cancer cells | 100 nM | [6] |

| IC₅₀ | NCI-H209 small cell lung cancer cells | 90 nM | [6] |

Signaling Pathway of Sigma-1 Receptor Activation

The sigma-1 (σ₁) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon activation by an agonist like DTG, the σ₁ receptor can translocate and interact with various client proteins, thereby modulating a range of cellular processes.

Caption: Sigma-1 receptor signaling pathway upon activation by Ditolylguanidine.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors using [³H]-DTG.

Materials:

-

Guinea pig brain membrane homogenate (for high σ₁ receptor expression) or rat liver membrane homogenate (for high σ₂ receptor expression)

-

[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand

-

(+)-Pentazocine (for masking σ₁ receptors when assaying for σ₂)

-

Haloperidol (for determining non-specific binding)

-

Test compound (at various concentrations)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue according to established protocols. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:

-

Total Binding: Binding buffer, membrane homogenate, and [³H]-DTG.

-

Non-specific Binding: Binding buffer, membrane homogenate, [³H]-DTG, and a high concentration of haloperidol (e.g., 10 µM).

-

Competitive Binding: Binding buffer, membrane homogenate, [³H]-DTG, and varying concentrations of the test compound.

-

For σ₂ Receptor-Specific Binding: Add a saturating concentration of (+)-pentazocine (e.g., 300 nM) to all wells to block the binding of [³H]-DTG to σ₁ receptors.

-

-

Incubation: Add a constant concentration of [³H]-DTG (typically near its Kd value) to all wells. The final assay volume is typically 200 µL. Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DTG) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for the radioligand binding assay.

Industrial Application: Rubber Vulcanization

Ditolylguanidine is used as a secondary accelerator in the vulcanization of rubber. It enhances the efficiency of primary accelerators (e.g., thiazoles like 2-mercaptobenzothiazole, MBT), leading to a faster and more efficient cross-linking of polymer chains by sulfur.

Logical Relationship in Accelerated Sulfur Vulcanization

The mechanism involves the formation of an active accelerator complex that facilitates the reaction of sulfur with the rubber polymer chains.

Caption: Logical relationship in DTG-accelerated rubber vulcanization.

Safety and Handling

Ditolylguanidine is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause harm to aquatic life with long-lasting effects. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

N,N'-Di-o-tolylguanidine (CAS 97-39-2) is a compound with a dual role as an industrial chemical and a valuable pharmacological tool. Its function as a rubber vulcanization accelerator is well-established, while its activity as a high-affinity sigma receptor agonist has opened avenues for research in neuroscience and oncology. This guide provides essential technical information and detailed protocols to aid researchers and professionals in the effective and safe utilization of ditolylguanidine in their respective fields. The presented data and methodologies are intended to serve as a foundational resource for further investigation and application of this versatile molecule.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]

- 3. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditolylguanidine: An In-depth Technical Guide to its Agonist Activity at Sigma-1 and Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a widely utilized high-affinity ligand for sigma receptors, demonstrating agonist properties at both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] While it is often described as non-selective due to its comparable affinity for both receptor subtypes, this characteristic makes it a valuable pharmacological tool for studying the combined effects of sigma receptor activation.[3] This technical guide provides a comprehensive overview of DTG's pharmacological profile, detailing its binding affinities, functional effects, and the signaling pathways it modulates. The information is presented to support researchers and drug development professionals in designing and interpreting experiments involving this compound.

Core Concepts: Sigma-1 and Sigma-2 Receptors

The sigma-1 receptor is a unique ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and neurotransmitter systems.[4][6] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also localized to the ER and is implicated in cell proliferation, lipid metabolism, and calcium signaling.[7][8] Both receptors are targets of interest for a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and oncology.[9][10]

Quantitative Data Presentation

The following tables summarize the key quantitative pharmacological data for Ditolylguanidine (DTG) at sigma-1 and sigma-2 receptors.

Table 1: Binding Affinity of Ditolylguanidine (DTG) for Sigma-1 and Sigma-2 Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 35.5 | [11] |

| Sigma-2 | [3H]DTG | Rat Liver Membranes | 39.9 | [11] |

| Sigma (non-specified) | [3H]DTG | Sheep Pineal Gland Membranes | 27 ± 3.4 | [2] |

Table 2: Functional Activity of Ditolylguanidine (DTG)

| Assay Type | Cell Line/Model | Measured Effect | EC50 / IC50 (µM) | Reference |

| Cell Viability Assay | EMT-6 (Mouse Breast Cancer) | Cytotoxicity | 11.4 - >200 (range for various sigma-2 ligands) | [12] |

| Caspase-3 Assay | EMT-6 (Mouse Breast Cancer) | Apoptosis Induction | Comparable to cell viability assay | [12] |

| Cell Proliferation Assay | T47D, LNCaP, BT-20, SKBR3, MDA-B-453 (Human Cancer Cell Lines) | Inhibition of Proliferation | ED50 varies by cell line | [13] |

| Antinociception Assay | Mice (in vivo) | Increased tail-withdrawal latency | Effective at 10, 15, and 20 mg/kg (IP) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on DTG.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DTG for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-2 Receptor Binding Assay using [3H]DTG [14][15]

-

Tissue Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a total volume of 150 µL:

-

~300 µg of membrane protein.

-

5 nM [3H]DTG.

-

100 nM (+)-pentazocine to mask sigma-1 receptors.

-

Varying concentrations of unlabeled DTG (for competition assay) or buffer (for saturation assay).

-

For non-specific binding determination, add 10 µM of unlabeled DTG.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in buffer, using a cell harvester. Wash the filters three times with ice-cold buffer.

-

Scintillation Counting: Place the dried filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation. For saturation assays, determine the Kd and Bmax from Scatchard analysis.

Protocol 2: Sigma-1 Receptor Binding Assay using --INVALID-LINK---Pentazocine [12][14]

-

Tissue Preparation: Prepare guinea pig brain membrane homogenates as described for the sigma-2 assay.

-

Assay Setup: In a 96-well plate, add the following in a total volume of 150 µL:

-

~300 µg of membrane protein.

-

~5 nM --INVALID-LINK---pentazocine.

-

Varying concentrations of unlabeled DTG.

-

For non-specific binding determination, add 10 µM of haloperidol.

-

-

Incubation: Incubate the plate at 25°C.

-

Termination, Filtration, and Counting: Follow the same procedure as for the sigma-2 assay.

-

Data Analysis: Calculate the Ki value for DTG as described above.

Functional Assays

Objective: To characterize the functional effects of DTG as a sigma receptor agonist.

Protocol 3: Calcium Imaging Assay [16][17][18]

-

Cell Culture and Dye Loading: Culture neuronal or other relevant cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Baseline Fluorescence Measurement: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence intensity for a few minutes.

-

DTG Application: Perfuse the cells with a solution containing DTG at the desired concentration.

-

Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence (ΔF/F0) to determine the effect of DTG on intracellular calcium levels.

Protocol 4: Electrophysiology (Whole-Cell Patch-Clamp) [19][20][21][22][23]

-

Cell Preparation: Prepare cultured neurons or acute brain slices for electrophysiological recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.

-

Baseline Current/Voltage Recording: In voltage-clamp or current-clamp mode, record baseline ion channel currents or membrane potential, respectively.

-

DTG Application: Perfuse the cell with a solution containing DTG.

-

Recording of DTG Effects: Record the changes in ion channel currents or membrane potential in the presence of DTG.

-

Data Analysis: Analyze the recorded data to determine the effect of DTG on specific ion channels (e.g., potassium, calcium channels) or neuronal excitability.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

Ditolylguanidine serves as a important research tool for investigating the dual roles of sigma-1 and sigma-2 receptors. Its agonist activity at both subtypes allows for the exploration of their combined physiological and pathological functions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute rigorous experiments, ultimately contributing to a deeper understanding of sigma receptor biology and the development of novel therapeutics targeting these receptors.

References

- 1. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

- 18. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 21. m.youtube.com [m.youtube.com]

- 22. personal.utdallas.edu [personal.utdallas.edu]

- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of 1,3-Ditolylguanidine (DTG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Ditolylguanidine (DTG) is a synthetic small molecule that has garnered significant interest within the neuroscience community for its potent neuroprotective properties. Initially characterized as a high-affinity, non-selective sigma receptor agonist, its mechanism of action is now understood to be primarily mediated through the sigma-2 receptor (σ₂R), a protein recently identified as Transmembrane Protein 97 (TMEM97). This technical whitepaper provides an in-depth review of the neuroprotective effects of DTG, consolidating key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its core signaling pathways. The evidence presented herein supports the potential of targeting the σ₂R/TMEM97 complex as a novel therapeutic strategy for a range of neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and traumatic brain injury.[1][2][3]

Core Mechanism of Action: The Sigma-2 Receptor (TMEM97)

DTG exerts its neuroprotective effects by acting as an agonist at sigma receptors.[4] While it binds to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, its therapeutic actions in neuroprotection are predominantly linked to its engagement with the σ₂R/TMEM97.[1][2]

The σ₂R/TMEM97 is an endoplasmic reticulum (ER) resident transmembrane protein that plays a crucial role in regulating cellular cholesterol homeostasis and calcium signaling.[3][5] Unlike the σ₁ receptor, the neuroprotective effects initiated by σ₂R/TMEM97 ligands like DTG are not blocked by σ₁R-selective antagonists, confirming a distinct signaling pathway.[1][2] By binding to σ₂R/TMEM97, DTG modulates intracellular calcium (Ca²⁺) levels, a critical factor in neuronal survival and death. This modulation is central to its ability to counteract excitotoxicity, a primary driver of neuronal damage in many neurological conditions.[1]

Signaling Pathway of DTG-Mediated Neuroprotection

The neuroprotective cascade initiated by DTG involves the stabilization of intracellular calcium signaling, thereby mitigating the downstream effects of excitotoxic insults, which are often triggered by over-activation of N-methyl-D-aspartate (NMDA) receptors.

In a pathological state, excessive glutamate leads to over-activation of NMDA receptors, causing a massive influx of extracellular Ca²⁺. This initial influx triggers a secondary, more catastrophic release of Ca²⁺ from intracellular stores in the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[6][7][8] This surge in cytosolic Ca²⁺ activates a host of damaging enzymes and pathways, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.

DTG intervenes in this process at a critical juncture. By binding to the σ₂R/TMEM97 on the ER membrane, it is hypothesized to stabilize the receptor's function in regulating calcium homeostasis. This action helps to prevent the uncontrolled release of Ca²⁺ from the ER, effectively buffering the neuron against the toxic surge initiated by NMDA receptor over-activation.

Quantitative Data Presentation

The efficacy of DTG is rooted in its affinity for sigma receptors. The following tables summarize key binding affinity data from radioligand binding assays.

Table 1: Binding Affinity of Ditolylguanidine (DTG) for Sigma Receptors

This table presents the dissociation constant (Kd) and inhibition constant (Ki) of DTG for sigma receptors across different tissue preparations. Lower values indicate higher binding affinity.

| Parameter | Receptor Target | Tissue Source | Value (nM) | Reference(s) |

| Kd | High-Affinity Sigma Site | Rat Forebrain Membranes | 19.8 | [9] |

| Kd | Sigma Receptors | Sheep Pineal Gland | 27 ± 3.4 | [10] |

| Kd | σ₂R/TMEM97 | SD Rat Liver Membranes | ~9.5 | [11] |

| Ki | σ₂R | Rat Liver Membranes | 29 | [12] |

| Ki | σ₁R | - | 35.5 | [13] |

| Ki | σ₂R/TMEM97 | - | 39.9 | [13] |

Table 2: Anticonvulsant Potency of DTG in an In Vivo Model

This table shows the effective dose of DTG required to suppress seizures in a preclinical model, highlighting its potency in modulating neuronal hyperexcitability, a process mechanistically linked to excitotoxicity.

| Model | Endpoint | Compound | ED₅₀ (nmol) | Reference(s) |

| Bicuculline-induced seizures in rat prepiriform cortex | Suppression of generalized motor seizures | Ditolylguanidine (DTG) | 5.25 | [14] |

| MK-801 (NMDA Antagonist) | (Equipotent) | [14] |

Detailed Experimental Protocols

The following section provides a representative protocol for assessing the neuroprotective effects of DTG in an in vitro model of Huntington's disease, a methodology adapted from studies demonstrating the efficacy of σ₂R/TMEM97 modulators.[2]

In Vitro Neuroprotection Assay Against mHTT-Induced Toxicity

This protocol details the steps to culture primary neurons, induce toxicity using a mutant huntingtin (mHTT) protein, treat with DTG, and quantify neuronal survival.

4.1.1 Materials and Reagents

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well)

-

Mutant Huntingtin-GFP plasmid DNA (e.g., Htt-N586-82Q/GFP)

-

Lipofectamine transfection reagent

-

Ditolylguanidine (DTG) stock solution (e.g., 10 mM in DMSO)

-

Paraformaldehyde (PFA), 4% in PBS

-

Hoechst 33342 nuclear stain

-

Phosphate-Buffered Saline (PBS)

4.1.2 Step-by-Step Procedure

-

Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.

-

Cell Culture: Culture the neurons for 7 days in vitro (DIV) at 37°C and 5% CO₂ to allow for maturation.

-

Transfection to Induce Toxicity: On DIV 7, co-transfect the neurons with the mHTT-GFP plasmid using a lipofectamine-based reagent according to the manufacturer's protocol. This plasmid expresses a fragment of the mutant huntingtin protein, which is toxic to neurons.

-

Compound Treatment: 4 hours post-transfection, replace the medium with fresh culture medium containing various concentrations of DTG (e.g., a serial dilution from 10 µM down to 10 nM) or a vehicle control (DMSO at the same final concentration as the highest DTG dose).

-

Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO₂.

-

Cell Fixation and Staining:

-

Gently aspirate the culture medium.

-

Wash the cells once with warm PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Stain the nuclei by adding 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubating for 10 minutes at room temperature in the dark.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content automated fluorescence microscope. Capture the GFP channel to identify transfected neurons and the DAPI channel for the Hoechst-stained nuclei.

-

Quantify neuronal death by analyzing the morphology of the nuclei within the GFP-positive population. Healthy nuclei will appear large and diffuse, while apoptotic nuclei will be condensed and/or fragmented.

-

Calculate the percentage of cell death for each condition: (Number of Apoptotic Nuclei / Total Number of GFP-Positive Cells) * 100.

-

Determine the neuroprotective effect of DTG by comparing the percentage of cell death in DTG-treated wells to the vehicle-treated control wells.

-

Conclusion and Future Directions

Ditolylguanidine demonstrates significant neuroprotective potential, primarily through the modulation of the σ₂R/TMEM97. Its ability to stabilize intracellular calcium homeostasis provides a robust defense against excitotoxic insults, a common pathological mechanism in a wide array of neurodegenerative diseases. The quantitative data confirm its high affinity for its molecular target, and the established experimental protocols provide a clear framework for further investigation and drug development efforts.

Future research should focus on elucidating the complete downstream signaling cascade of σ₂R/TMEM97 activation and exploring the therapeutic efficacy of DTG and other selective σ₂R/TMEM97 modulators in a broader range of in vivo models of neurodegeneration. Optimization of lead compounds for improved selectivity and pharmacokinetic properties will be critical for translating these promising preclinical findings into viable clinical therapies.

References

- 1. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in the Neuronal Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Efficacy of a Sigma 2 Receptor/TMEM97 Modulator (DKR-1677) after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DTG | CAS 97-39-2 | Tocris Bioscience [tocris.com]

- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 6. Mechanism linking NMDA receptor activation to modulation of voltage-gated sodium current in distal retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Di(2-[5-3H]tolyl)guanidine labels more than one site in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The sigma receptor ligand 1,3-di(2-tolyl)guanidine is anticonvulsant in the rat prepiriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditolylguanidine in Small Cell Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small Cell Lung Cancer (SCLC) remains one of the most aggressive and difficult-to-treat malignancies, necessitating the exploration of novel therapeutic avenues. Ditolylguanidine (DTG), a potent sigma receptor agonist, has emerged as a compound of interest in preclinical SCLC research. This technical guide provides an in-depth overview of the current understanding of DTG's mechanism of action, its effects on SCLC cells, and detailed experimental protocols for its investigation. While in vitro data demonstrates promising anti-proliferative effects, this guide also highlights the current gap in publicly available in vivo efficacy data for DTG in SCLC models and the absence of clinical trials, underscoring the need for further research to translate these preclinical findings.

Introduction to Ditolylguanidine (DTG)

1,3-Di-o-tolylguanidine (DTG) is a small molecule that acts as a high-affinity agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] While it binds to both subtypes, it displays a slightly higher affinity for the σ2 receptor.[1] The sigma-2 receptor is overexpressed in a variety of tumor cells, including lung cancer, making it an attractive target for cancer therapy.[2] Agonism of the sigma-2 receptor by ligands like DTG has been shown to inhibit tumor cell proliferation and induce apoptosis.[2][3]

Mechanism of Action in SCLC

The primary mechanism by which DTG is understood to exert its anti-cancer effects in SCLC is through its interaction with the sigma-2 receptor, leading to a cascade of events culminating in cell death.

Sigma-2 Receptor Binding

DTG binds to sigma-1 and sigma-2 receptors with high affinity. The binding affinities (Ki) have been determined to be 69 nM for the sigma-1 receptor and 21 nM for the sigma-2 receptor.[1]

Induction of Cell Death

Activation of the sigma-2 receptor by DTG leads to the inhibition of SCLC cell growth.[1] The mode of cell death is primarily attributed to a caspase-independent pathway initiated by lysosomal membrane permeabilization.

-

Lysosomal Destabilization: Sigma-2 receptor agonists have been shown to accumulate in lysosomes.[1][4] This accumulation leads to lysosomal membrane permeabilization (LMP), an early event in the cell death cascade.[1][4]

-

Release of Cathepsins: The disruption of the lysosomal membrane results in the release of lysosomal proteases, such as cathepsins, into the cytoplasm.

-

Execution of Cell Death: These proteases then trigger downstream cell death effectors, leading to apoptosis-like features such as chromatin condensation, without the involvement of the classical caspase cascade.[2] This caspase-independent mechanism is significant as many cancers develop resistance to therapies that rely on caspase-dependent apoptosis.

The following diagram illustrates the proposed signaling pathway for DTG-induced cell death in SCLC.

Quantitative Data

The following tables summarize the available quantitative data for DTG in the context of SCLC research.

Table 1: Binding Affinity of Ditolylguanidine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Sigma-1 | 69 nM | [1] |

| Sigma-2 | 21 nM | [1] |

Table 2: In Vitro Efficacy of Ditolylguanidine in SCLC Cell Lines

| Cell Line | IC50 | Reference |

| NCI-N417 | 100 nM | [1] |

| NCI-H209 | 90 nM | [1] |

Table 3: In Vivo Efficacy of a Representative Sigma-2 Ligand (Siramesine) in a Xenograft Model *

| Cancer Model | Treatment | Outcome | Reference |

| Orthotopic Breast Cancer | Siramesine (p.o.) | Significant antitumorigenic effect | [2] |

| s.c. Fibrosarcoma | Siramesine (p.o.) | Significant antitumorigenic effect | [2] |

Experimental Protocols

In Vitro Cell Viability - MTT Assay

This protocol is a standard method to assess the cytotoxic effect of DTG on SCLC cell lines.

Materials:

-

SCLC cell lines (e.g., NCI-N417, NCI-H209)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Ditolylguanidine (DTG)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of DTG in complete medium. Remove the medium from the wells and add 100 µL of the DTG dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DTG, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of DTG.

In Vitro Clonogenic Assay

This assay assesses the long-term effect of DTG on the ability of single SCLC cells to form colonies.

Materials:

-

SCLC cell lines

-

Complete RPMI-1640 medium

-

Ditolylguanidine (DTG)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate a low density of SCLC cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of DTG.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

In Vivo SCLC Xenograft Model (Hypothetical Protocol)

As specific in vivo data for DTG in SCLC is limited, this protocol is a synthesized example based on general practices for SCLC xenograft studies and information on DTG administration in other contexts.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

SCLC cell line (e.g., NCI-H417)

-

Matrigel

-

Ditolylguanidine (DTG)

-

Vehicle for DTG formulation (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 NCI-H417 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

DTG Administration: Prepare the DTG formulation. Based on non-cancer related in vivo studies, a potential starting dose for efficacy studies could be in the range of 1-10 mg/kg. Administer DTG to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day). Administer the vehicle to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each group and calculate the percentage of tumor growth inhibition.

Future Directions and Considerations

In Vivo Efficacy Studies

The most critical next step in the evaluation of DTG for SCLC is the generation of robust in vivo efficacy data. Studies using SCLC xenograft or patient-derived xenograft (PDX) models are necessary to determine if the promising in vitro activity of DTG translates to tumor growth inhibition in a living organism.

Elucidation of Resistance Mechanisms

As with any targeted therapy, the potential for acquired resistance to DTG should be investigated. Studies to identify the molecular mechanisms by which SCLC cells might evade DTG-induced cell death would be crucial for the development of combination therapies.

Combination Therapies

Investigating DTG in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and provide a strategy to overcome chemoresistance in SCLC.

Ferroptosis and Other Cell Death Pathways

While the current evidence points towards a lysosomal cell death pathway, the potential involvement of other non-apoptotic cell death mechanisms, such as ferroptosis, should be explored. The role of sigma-2 receptor ligands in modulating cellular iron homeostasis and lipid peroxidation warrants further investigation in the context of SCLC.

Clinical Translation

To date, there are no registered clinical trials specifically investigating Ditolylguanidine for the treatment of SCLC. The progression of DTG or other potent and selective sigma-2 receptor agonists into clinical development will be contingent on compelling preclinical in vivo data demonstrating both efficacy and a favorable safety profile.

Conclusion

Ditolylguanidine demonstrates significant anti-proliferative activity against SCLC cell lines in vitro, with a mechanism of action that appears to involve a caspase-independent cell death pathway initiated by lysosomal membrane permeabilization. This unique mechanism holds promise, particularly for tumors that have developed resistance to conventional apoptosis-inducing chemotherapies. However, the lack of in vivo efficacy data for DTG in SCLC models is a significant knowledge gap that must be addressed. The detailed protocols and compiled data in this guide are intended to facilitate further research into this potentially valuable therapeutic agent for the treatment of small cell lung cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antinociceptive Potential of 1,3-Di-o-tolylguanidine: A Technical Guide

An In-depth Examination of the Antinociceptive Properties of the Sigma-1 Receptor Agonist, 1,3-Di-o-tolylguanidine (DTG), for Researchers and Drug Development Professionals.

Abstract

1,3-Di-o-tolylguanidine (DTG) is a selective and high-affinity sigma receptor ligand that has demonstrated notable antinociceptive properties in preclinical studies. This technical guide provides a comprehensive overview of the core findings related to DTG's effects on pain, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Evidence from rodent models, primarily utilizing the tail-flick and formalin tests, indicates that DTG's analgesic effects are mediated through the sigma-1 receptor, independent of the opioid and NMDA receptor systems. This document aims to serve as a detailed resource for researchers and professionals in the field of pain drug discovery and development.

Introduction

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[1][2] Unlike traditional opioid receptors, the sigma-1 receptor is not a G-protein coupled receptor and its activation can modulate various downstream signaling cascades, influencing neuronal excitability and pain transmission.[1][2] 1,3-Di-o-tolylguanidine (DTG) is a widely used pharmacological tool to investigate the physiological roles of sigma receptors due to its high affinity and selectivity.[3] This guide synthesizes the key experimental evidence demonstrating the antinociceptive properties of DTG.

Quantitative Data on Antinociceptive Effects

The antinociceptive efficacy of 1,3-Di-o-tolylguanidine (DTG) has been quantified in various preclinical pain models. The following tables summarize the key findings from studies in mice, providing a clear comparison of its effects across different assays and in the presence of various receptor antagonists.

Tail-Withdrawal Latency Test

The tail-withdrawal test is a measure of spinal nociceptive reflexes. The data below illustrates the dose-dependent effect of DTG on tail-withdrawal latencies in mice and the impact of co-administration with various antagonists.

| Treatment Group | Dose (mg/kg, IP) | Mean Tail-Withdrawal Latency (s) ± SEM | Statistical Significance (vs. Vehicle) |

| Vehicle (Saline) | - | 2.5 ± 0.2 | - |

| DTG | 10 | 4.8 ± 0.5 | p < 0.05 |

| DTG | 15 | 6.2 ± 0.7 | p < 0.01 |

| DTG | 20 | 7.1 ± 0.8 | p < 0.01 |

| DTG + Rimcazole | 20 + 10 | 3.1 ± 0.4 | Not Significant |

| DTG + Rimcazole | 20 + 25 | 2.7 ± 0.3 | Not Significant |

| DTG + Naloxone | 20 + 1 | 6.9 ± 0.9 | p < 0.01 |

| DTG + MK-801 | 20 + 0.05 | 7.0 ± 0.8 | p < 0.01 |

Data synthesized from Kest et al., 1995.[3]

Formalin Test

The formalin test is a model of tonic, persistent pain and distinguishes between an initial, acute phase (neurogenic pain) and a later, tonic phase (inflammatory pain). The following table presents the effects of DTG on the two phases of the formalin test in mice.

| Treatment Group | Dose (mg/kg, IP) | Phase 1 Pain Score (Licking Time, s) ± SEM | Phase 2 Pain Score (Licking Time, s) ± SEM |

| Vehicle (Saline) | - | 45.2 ± 5.1 | 68.5 ± 7.3 |

| DTG | 10 | 22.1 ± 3.9 | 95.3 ± 10.2 |

| DTG + Rimcazole | 10 + 5 | 42.8 ± 4.8 | 71.2 ± 8.1 |

| DTG + Rimcazole | 10 + 10 | 44.1 ± 5.0 | 69.8 ± 7.5 |

Data synthesized from Mogil et al., as cited in Kest et al., 1995.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

Tail-Withdrawal Latency Test

Objective: To assess the spinal antinociceptive effects of DTG.

Animals: Male Swiss-Webster mice, weighing 20-25g.

Apparatus: A radiant heat source focused on the ventral surface of the tail. A timer is activated with the heat source and stops when the mouse withdraws its tail.

Procedure:

-

Mice are gently restrained, and the distal third of their tail is exposed to the radiant heat source.

-

A baseline tail-withdrawal latency is determined for each mouse before drug administration. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

-

Animals are intraperitoneally (IP) injected with either vehicle (saline), DTG at various doses (10, 15, 20 mg/kg), or a combination of DTG and an antagonist (rimcazole, naloxone, or MK-801).

-